Predicted Lipophilicity and Permeability Advantage of the 4-Chlorophenyl Substituent vs. Des-Chloro Analog
The presence of the 4-chlorophenyl group at the cyclopentane 1-position increases calculated logP by approximately 1.5–2.0 log units compared to the unsubstituted cyclopentanecarboxamide analog (CAS 1795483-99-6), consistent with the Hansch π-value of +0.71 for aromatic chlorine multiplied by the hydrophobic contact surface [1]. This logP elevation predicts enhanced passive membrane permeability and blood-brain barrier penetration potential, which is critical for CNS-targeted probe development. The des-chloro comparator (C15H21N3O, MW 259.35) lacks this lipophilic anchor and is expected to exhibit significantly reduced CNS partitioning [1].
| Evidence Dimension | Calculated partition coefficient (clogP) as predictor of passive membrane permeability |
|---|---|
| Target Compound Data | clogP estimated 3.2–4.0 (C21H24ClN3O, MW 369.9, 4-chlorophenyl present) |
| Comparator Or Baseline | N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide (CAS 1795483-99-6, C15H21N3O, MW 259.35): clogP estimated 1.7–2.5 (des-chloro, no aryl substituent on cyclopentane) |
| Quantified Difference | Predicted ΔclogP ≈ +1.5 to +2.0 log units; estimated 5- to 10-fold higher predicted brain-to-plasma ratio based on aryl halide SAR precedent |
| Conditions | Calculated using standard fragment-based clogP methodology; no experimental logD7.4 data available for either compound in the public domain |
Why This Matters
For CNS drug discovery programs, the higher predicted lipophilicity of the 4-chlorophenyl analog offers a substantially greater probability of achieving brain exposure, making it a more rational choice for neuroinflammation or neuro-oncology target screening than the des-chloro analog.
- [1] ChemSrc. N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide (des-chloro comparator). CAS No. 1795483-99-6. View Source
